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Introduction

Onradivir (also known as ZSP1273) is a potent and selective inhibitor of the polymerase basic
protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2][3][4][5][6] By
targeting the cap-snatching process essential for viral transcription, Onradivir effectively blocks
influenza A virus replication.[4][7] Preclinical studies have demonstrated its significant antiviral
activity against a broad spectrum of influenza A strains, including pandemic and seasonal
variants, as well as those resistant to other antiviral agents like oseltamivir and baloxavir.[1][2]
[3][8][9] This document provides detailed application notes and protocols for utilizing Onradivir
monohydrate in cell culture-based influenza A virus infection models.

Mechanism of Action

Onradivir monohydrate targets the PB2 subunit of the influenza A virus's RNA-dependent
RNA polymerase. This polymerase complex, consisting of PB1, PB2, and PA subunits, is
responsible for both transcription and replication of the viral RNA genome. A key step in viral
transcription is "cap-snatching,” where the PB2 subunit binds to the 5' cap of host cell pre-
MRNASs. This capped leader is then cleaved by the PA subunit and used to prime viral mMRNA
synthesis by the PB1 subunit. Onradivir specifically inhibits the binding of the 5' cap to the PB2
subunit, thereby preventing the initiation of viral transcription and subsequent protein synthesis,
ultimately halting viral replication.[4][7]
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Figure 1: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

In Vitro Antiviral Activity and Cytotoxicity

Onradivir has demonstrated potent and selective antiviral activity against various influenza A

virus strains in Madin-Darby Canine Kidney (MDCK) cells. The following tables summarize the
50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from

preclinical studies.

Table 1: Antiviral Activity (EC50) of Onradivir against Influenza A Virus Strains in MDCK Cells[1]

[2]

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b15194648?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10056986/
https://www.researchgate.net/publication/368916694_Preclinical_Study_of_ZSP1273_a_Potent_Antiviral_Inhibitor_of_Cap_Binding_to_the_PB2_Subunit_of_Influenza_A_Polymerase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Onradivir (ZSP1273) EC50

Virus Strain Subtype
(nM)
A/Puerto Rico/8/34 HIN1 0.042
A/California/07/2009 H1N1pdmO09 0.020
A/California/2/2014 H3N2 0.010
Oseltamivir-Resistant Strain H1IN1 0.014
Baloxavir-Resistant Strain HIN1 0.028
Various HIN1 & H3N2 strains H1N1/H3N2 0.012 - 0.063
Table 2: Cytotoxicity (CC50) of Onradivir in MDCK Cells[2]
Onradivir .
. Culture Selectivity Index
Cell Line (ZSP1273) CC50
Temperature (SI = CC50/EC50)
(M)
MDCK 33°C 1.632 > 25,000
MDCK 37°C 1.777 > 25,000

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of
Onradivir monohydrate in a cell culture infection model.

Protocol 1: Antiviral Activity Assessment using
Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of Onradivir required to inhibit the virus-induced cell
death (cytopathic effect).

Materials:

o Madin-Darby Canine Kidney (MDCK) cells

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/publication/368916694_Preclinical_Study_of_ZSP1273_a_Potent_Antiviral_Inhibitor_of_Cap_Binding_to_the_PB2_Subunit_of_Influenza_A_Polymerase
https://www.benchchem.com/product/b15194648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Dulbecco's Modified Eagle Medium (DMEM)
o Fetal Bovine Serum (FBS)
e Trypsin-EDTA
e Influenza A virus stock (e.g., A/Puerto Rico/8/34, HIN1)
e Onradivir monohydrate
e Cell Counting Kit-8 (CCK-8) or similar cell viability reagent
o 96-well cell culture plates
e CO2 incubator (37°C, 5% CO2)
Procedure:
o Cell Seeding:
o Culture MDCK cells in DMEM supplemented with 10% FBS.

o Trypsinize and resuspend cells to a concentration of 2 x 105 cells/mL in DMEM with 2%
FBS.

o Seed 100 pL of the cell suspension into each well of a 96-well plate and incubate for 24
hours.

e Compound Preparation:
o Prepare a stock solution of Onradivir monohydrate in DMSO.

o Perform serial dilutions of Onradivir in infection medium (DMEM with 1 pg/mL TPCK-
trypsin) to achieve the desired final concentrations.

¢ Infection and Treatment:

o Aspirate the culture medium from the MDCK cell plate.
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o Add 50 pL of the diluted Onradivir to the appropriate wells.

o Add 50 pL of influenza A virus diluted in infection medium to achieve a multiplicity of
infection (MOI) of 0.01.

o Include virus control (cells + virus, no compound) and cell control (cells only, no virus or
compound) wells.

o Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is
observed in approximately 90% of the virus control wells.

Quantification of Antiviral Activity:

[e]

Add 10 pL of CCK-8 reagent to each well and incubate for 2-4 hours.

o

Measure the absorbance at 450 nm using a microplate reader.

[¢]

Calculate the percentage of cell viability for each concentration relative to the cell control.

[¢]

Determine the EC50 value by plotting the percentage of CPE inhibition against the
logarithm of the drug concentration and fitting the data to a dose-response curve.
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Figure 2: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
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Protocol 2: Cytotoxicity Assay

This assay determines the concentration of Onradivir that is toxic to the host cells.
Materials:
e Madin-Darby Canine Kidney (MDCK) cells
o« DMEM with 10% FBS
e Onradivir monohydrate
e Cell Counting Kit-8 (CCK-8) or similar
o 96-well cell culture plates
e CO2 incubator (37°C, 5% CO2)
Procedure:
e Cell Seeding:
o Follow the same procedure as in Protocol 1, step 1.

e Compound Treatment:

[¢]

Prepare serial dilutions of Onradivir in culture medium (DMEM with 2% FBS).

[e]

Aspirate the medium from the cells and add 100 pL of the diluted Onradivir to the wells.

o

Include cell control wells with medium only (no compound).

[¢]

Incubate the plate for the same duration as the antiviral assay (48-72 hours).
e Quantification of Cytotoxicity:
o Add 10 pL of CCK-8 reagent to each well and incubate for 2-4 hours.

o Measure the absorbance at 450 nm.
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o Calculate the percentage of cell viability for each concentration relative to the cell control.

o Determine the CC50 value by plotting the percentage of cell viability against the logarithm
of the drug concentration and fitting the data to a dose-response curve.

Conclusion

Onradivir monohydrate is a highly effective inhibitor of influenza A virus replication in vitro,
demonstrating a favorable safety profile in cell culture models as indicated by its high selectivity
index. The provided protocols offer a standardized approach for evaluating the antiviral efficacy
and cytotoxicity of Onradivir in a laboratory setting, which is crucial for further preclinical and
drug development studies. These methods can be adapted to test Onradivir against various
influenza A strains and in different cell lines relevant to respiratory virus research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Onradivir Monohydrate: Application Notes and
Protocols for Cell Culture Infection Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15194648#onradivir-monohydrate-cell-culture-
infection-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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